molecular formula C12H14BrFN2O2 B14915680 2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide

2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide

Cat. No.: B14915680
M. Wt: 317.15 g/mol
InChI Key: QZGIAJUKTPYOFM-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide ( 1050585-08-4) is a high-purity chemical compound offered for research and development purposes. With a certified purity of 99%, this benzamide derivative is a valuable building block in medicinal chemistry and drug discovery . The structure of this compound, which features a bromo-fluoro substituted aromatic ring coupled with a propylaminoethyl linker, suggests its potential utility as an intermediate in the synthesis of more complex bioactive molecules . Specifically, compounds with similar N-(2-(amino)-2-oxoethyl)benzamide scaffolds have been investigated as inhibitors of autotaxin , a key enzyme involved in lysophosphatidic acid (LPA)-mediated signaling pathways . Research into such inhibitors is relevant for the treatment of various LPA-dependent diseases, including those related to the respiratory system, liver, and digestive tract . Furthermore, halogenated benzamide derivatives are frequently utilized in the development of fluorogenic probes and advanced imaging agents , playing a critical role in chemical biology and diagnostic research . Researchers can utilize this compound as a versatile precursor for further chemical modifications, such as cross-coupling reactions facilitated by the bromo substituent. For optimal stability, it is recommended to store this product sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14BrFN2O2

Molecular Weight

317.15 g/mol

IUPAC Name

2-bromo-5-fluoro-N-[2-oxo-2-(propylamino)ethyl]benzamide

InChI

InChI=1S/C12H14BrFN2O2/c1-2-5-15-11(17)7-16-12(18)9-6-8(14)3-4-10(9)13/h3-4,6H,2,5,7H2,1H3,(H,15,17)(H,16,18)

InChI Key

QZGIAJUKTPYOFM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CNC(=O)C1=C(C=CC(=C1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom.

    Amidation: The formation of the benzamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Aromatic Substituents Side Chain Structure Biological Target Key Properties References
2-Bromo-5-fluoro-N-(2-oxo-2-(propylamino)ethyl)benzamide 2-Br, 5-F 2-oxo-2-(propylamino)ethyl Unknown Hypothesized GPCR modulation -
JNJ-63533054 3-Cl, 5-Cl 2-oxo-2-(phenylethylamino)ethyl GPR139 Low nM affinity, agonist
(S)-3-Bromo-5-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide 3-Br, 5-Cl 2-oxo-2-(phenylethylamino)ethyl GPR139 Tritium-labeled ligand
2-Bromo-5-fluoro-N-(2-methoxyethyl)benzamide 2-Br, 5-F 2-methoxyethyl Unknown Higher lipophilicity
Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide) None 3,4-dimethoxyphenethyl Not specified 80% synthesis yield

Key Observations:

Substituent Positioning: The 2-bromo-5-fluoro substitution pattern (shared with the target compound and ’s analog) may favor π-stacking or hydrophobic interactions in receptor binding, compared to 3,5-dichloro derivatives like JNJ-63533054 . Halogen size (Br vs.

Side Chain Modifications: The 2-oxo-2-(propylamino)ethyl group in the target compound contrasts with the phenylethylamino side chain in JNJ-63533054. The latter’s aromatic moiety may enhance receptor affinity via π-π interactions, while the propyl group in the target compound could reduce steric hindrance . Methoxyethyl () and dimethoxyphenethyl () side chains demonstrate how polar groups improve solubility but may reduce membrane permeability.

Synthetic Accessibility: Benzamide derivatives are typically synthesized via amidation of benzoyl chlorides with amines (e.g., ). The target compound’s synthesis likely involves 2-bromo-5-fluorobenzoyl chloride and 2-oxo-2-(propylamino)ethylamine, with yields comparable to Rip-B (80%) .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Bromine and fluorine increase logP compared to non-halogenated analogs (e.g., Rip-B).
  • Metabolic Stability : Fluorine reduces susceptibility to cytochrome P450 oxidation, while the amide bond may resist hydrolysis better than ester-containing analogs (e.g., Rip-D in ).

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